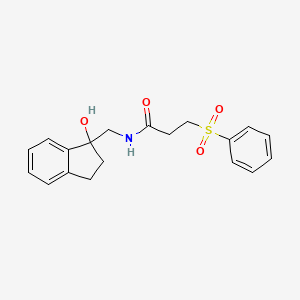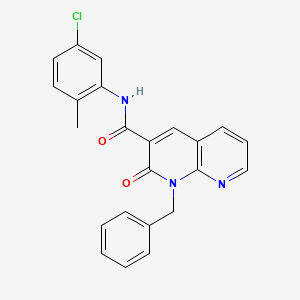![molecular formula C14H14N6O2 B2826385 ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate CAS No. 1251698-39-1](/img/structure/B2826385.png)
ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- The pyrazolo[3,4-d]-thiazole scaffold, which includes this compound, has been explored for its potential as an antitumor agent. Researchers aim to develop potent molecules with high specificity and low toxicity. Some existing anticancer drugs already contain the thiazole group, and combining it with the pyrazole ring enhances pharmacological activity .
- Notably, pyrazolo derivatives exhibit a broad spectrum of biological activities, making them valuable in cancer research. Investigations have focused on their role as topoisomerase II alpha inhibitors and inhibitors of Hedgehog (Hh) signaling cascade .
- Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate may possess antioxidant properties. As a free radical scavenger, it could protect cells against oxidative damage .
- Researchers have explored synthetic methods for creating pyrazolo[3,4-d]-thiazoles and related compounds. These heterocyclic systems are structural subunits of various valuable molecules in medicinal chemistry .
- The combination of the pyrazole ring with thiazoles or thiazines provides diverse pharmacological activities, including potential antitumor effects .
- Researchers have evaluated the cytotoxic activity of this compound against cancer cell lines. IC50 values (concentration required for 50% inhibition) have been determined, indicating its potency compared to standard drugs .
- In synthetic chemistry, the condensation of this compound with trifluoroacetic acid has led to the formation of regio-isomeric pyrazolo[3,4-b]pyridines. These heterocyclic structures are of interest due to their potential biological activities .
Anticancer Research
Free Radical Scavenging and Antioxidant Properties
Synthetic Methodologies and Medicinal Chemistry
In Vitro Cytotoxicity Assays
Regio-Isomeric Pyrazolo[3,4-b]pyridines
Orientations Futures
The future directions for research on “ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate” and related compounds could involve further exploration of their promising pharmacological properties, including anti-proliferative and antitumor activity . Further optimization of these compounds as anticancer agents could also be a potential area of focus .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibitCDK2 , a protein kinase involved in cell cycle regulation.
Mode of Action
It’s worth noting that related compounds have shown significant inhibitory activity against cdk2 . This suggests that the compound might interact with its target, leading to inhibition of the target’s activity and subsequent changes in cellular processes.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound might induce similar effects, potentially leading to cell death.
Action Environment
It’s worth noting that the synthesis of related compounds has been carried out under specific conditions, such as heating with phosphorus pentoxide . This suggests that the compound’s action might be influenced by certain environmental factors.
Propriétés
IUPAC Name |
ethyl 2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-12(21)9-15-13-11-8-16-20(14(11)18-19-17-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSPYRSQRHBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)

![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)
![methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B2826312.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)


![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2826317.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2826318.png)

